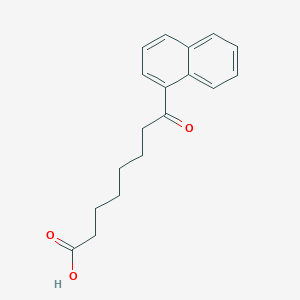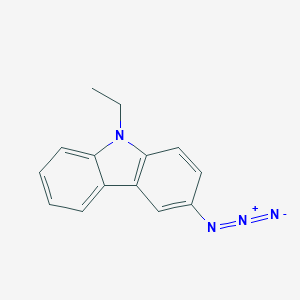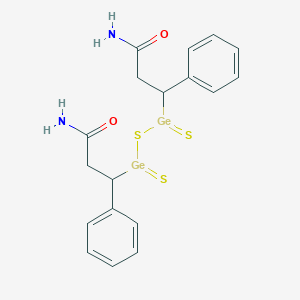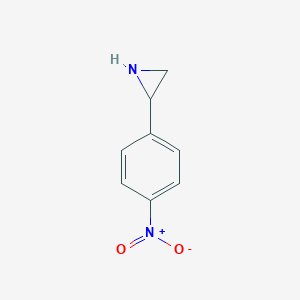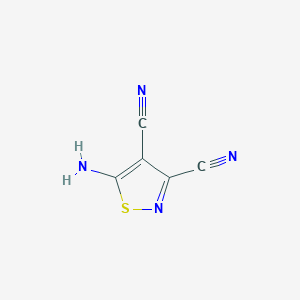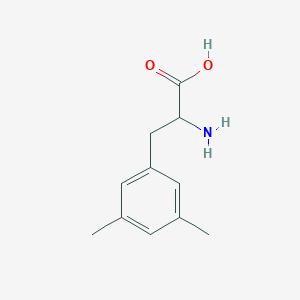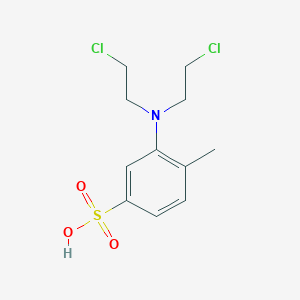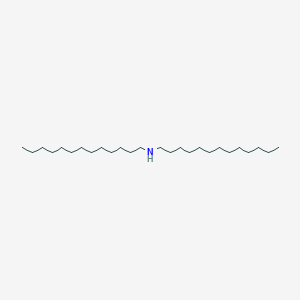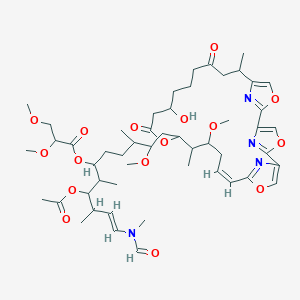
Ulapualide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulapualide B is a natural product that is extracted from marine sponges. It has been found to possess various biological activities that make it an important compound for scientific research.
Mécanisme D'action
The mechanism of action of ulapualide B is not fully understood. However, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Ulapualide B has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of NF-kappaB, which reduces inflammation. Furthermore, it has been shown to have anti-microbial activity against several strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Ulapualide B has several advantages for lab experiments. It is a potent compound that can be used to study the mechanisms of cancer and inflammation. Additionally, it has been found to have anti-microbial activity, which makes it an important compound for studying infectious diseases. However, ulapualide B is a complex natural product that is difficult to synthesize, which limits its availability for lab experiments.
Orientations Futures
There are several future directions for ulapualide B research. Firstly, more studies are needed to fully understand the mechanism of action of ulapualide B. Additionally, more research is needed to explore the potential of ulapualide B as an anti-cancer and anti-inflammatory agent. Furthermore, more studies are needed to explore the potential of ulapualide B as an anti-microbial agent. Finally, more research is needed to develop more efficient methods for the synthesis of ulapualide B.
Conclusion:
Ulapualide B is a natural product that possesses various biological activities, making it an important compound for scientific research. Its potent anti-inflammatory, anti-tumor, and anti-microbial activities make it an important compound for studying cancer, inflammation, and infectious diseases. However, its complex structure and difficult synthesis limit its availability for lab experiments. Future research should focus on exploring the potential of ulapualide B as an anti-cancer, anti-inflammatory, and anti-microbial agent, as well as developing more efficient methods for its synthesis.
Méthodes De Synthèse
Ulapualide B is a complex natural product that is difficult to synthesize. However, several research groups have reported the total synthesis of ulapualide B. The most efficient and practical method involves the use of a convergent approach, which involves the synthesis of two key fragments that are then coupled together.
Applications De Recherche Scientifique
Ulapualide B has been found to possess various biological activities, which make it an important compound for scientific research. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been found to be a potent inhibitor of tubulin polymerization, which makes it an important compound for cancer research.
Propriétés
Numéro CAS |
100045-74-7 |
|---|---|
Nom du produit |
Ulapualide B |
Formule moléculaire |
C51H74N4O16 |
Poids moléculaire |
999.1 g/mol |
Nom IUPAC |
[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |
InChI |
InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |
Clé InChI |
IRCDNHGYZIAYSJ-VYHRCCAKSA-N |
SMILES isomérique |
CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES canonique |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
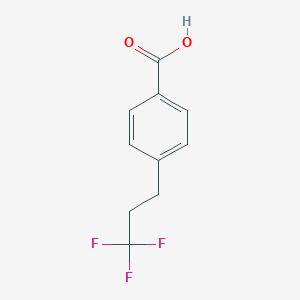
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
